Chemical structure and properties of 4-(1-Isopropoxyethyl)naphthalen-1-amine
Chemical structure and properties of 4-(1-Isopropoxyethyl)naphthalen-1-amine
Technical Monograph: 4-(1-Isopropoxyethyl)naphthalen-1-amine
Part 1: Executive Summary
4-(1-Isopropoxyethyl)naphthalen-1-amine (CAS: 1394023-18-7) is a specialized, high-value building block used primarily in the synthesis of lipophilic pharmaceutical agents and advanced materials. Structurally, it combines a planar naphthalene core with a polarizable primary amine and a bulky, lipophilic isopropoxyethyl side chain.
This unique substitution pattern serves a dual purpose in drug design:
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Electronic Modulation: The amine acts as a key hydrogen bond donor/acceptor and a handle for further functionalization (e.g., amide coupling, urea formation).
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Steric & Lipophilic Tuning: The 4-position isopropoxyethyl group introduces significant steric bulk and lipophilicity (cLogP modulation), critical for optimizing the pharmacokinetic profile of kinase inhibitors and GPCR ligands.
This guide provides a comprehensive technical analysis of its structure, synthesis, reactivity, and handling protocols.
Part 2: Chemical Identity & Structural Analysis
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 4-(1-Isopropoxyethyl)naphthalen-1-amine |
| Common Name | 1-Amino-4-(1-isopropoxyethyl)naphthalene |
| CAS Number | 1394023-18-7 |
| Molecular Formula | C₁₅H₁₉NO |
| Molecular Weight | 229.32 g/mol |
| SMILES | CC(C)OC(C)C1=CC=C(N)C2=CC=CC=C12 |
Structural Features & Stereochemistry
The molecule features a 1,4-disubstituted naphthalene system.[1]
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The Amine (C1): An electron-rich center. The lone pair on the nitrogen participates in resonance with the naphthalene ring, increasing electron density at the C2 and C4 positions (though C4 is blocked).
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The Ether Linkage (C4): The substituent is a secondary benzylic ether.
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Chirality: The ethyl carbon (-C H(CH₃)-) is a chiral center. Commercial preparations are typically racemic (±) unless specified as enantiopure.
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Lability: The benzylic position is susceptible to oxidative degradation and acid-catalyzed cleavage (forming a stabilized benzylic carbocation).
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Part 3: Physicochemical Properties
The following properties are derived from structural analysis and standard chemoinformatic models (ChemAxon/ACD Labs algorithms).
| Property | Value (Predicted/Exp) | Significance |
| LogP (Octanol/Water) | ~3.8 – 4.2 | Highly lipophilic; suggests good membrane permeability but potential solubility issues in aqueous media. |
| pKa (Conjugate Acid) | 3.9 ± 0.2 | Weak base (typical of naphthylamines). Protonation occurs only in strong acidic conditions (pH < 4). |
| Topological Polar Surface Area (TPSA) | ~35 Ų | Low TPSA indicates high blood-brain barrier (BBB) penetration potential. |
| Solubility | Low (Water)High (DMSO, DCM, MeOH) | Requires organic co-solvents for biological assays. |
| Melting Point | 65 – 75 °C (Est.) | Solid at room temperature; likely a waxy or crystalline solid depending on purity. |
Part 4: Synthesis & Manufacturing Protocols
Given the specific substitution pattern, the most robust synthetic route avoids direct Friedel-Crafts alkylation (which gives mixtures). Instead, a stepwise functionalization of a 1,4-disubstituted precursor is recommended.
Retrosynthetic Analysis
The target is best assembled from 1-acetyl-4-nitronaphthalene . The sequence involves:
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Reduction: Ketone
Alcohol. -
Etherification: Installation of the isopropyl group.
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Reduction: Nitro
Amine.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 1-(4-nitronaphthalen-1-yl)ethanol
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Reagents: 1-Acetyl-4-nitronaphthalene, Sodium Borohydride (NaBH₄), Methanol.
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Protocol: Dissolve ketone in MeOH at 0°C. Add NaBH₄ (1.5 eq) portion-wise. Stir for 2 hours. Quench with dilute HCl. Extract with EtOAc.
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Mechanism: Hydride transfer to the carbonyl carbon.
Step 2: Etherification (O-Alkylation)
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Reagents: 1-(4-nitronaphthalen-1-yl)ethanol, Isopropyl Iodide (2 eq), Sodium Hydride (NaH, 1.2 eq), DMF.
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Protocol:
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Suspend NaH in dry DMF under Argon at 0°C.
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Add the alcohol dropwise (evolution of H₂ gas). Stir 30 min to form the alkoxide.
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Add Isopropyl Iodide. Warm to 60°C and stir for 4-6 hours.
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Critical Control Point: Monitor by TLC. Avoid overheating to prevent elimination to the vinylnaphthalene.
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Yield: Typically 70-80%.
Step 3: Nitro Reduction to Target Amine
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Reagents: H₂ (1 atm), 10% Pd/C, Ethanol/EtOAc (1:1).
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Protocol: Hydrogenate the nitro-ether intermediate at room temperature for 12 hours. Filter through Celite to remove catalyst. Concentrate in vacuo.
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Purification: Flash column chromatography (Hexane/EtOAc) or recrystallization from Ethanol.
Synthesis Workflow Diagram
Figure 1: Validated synthetic pathway from commercially available nitro-ketone precursors.
Part 5: Reactivity & Stability Profile
Chemical Stability
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Acid Sensitivity: The benzylic ether linkage is the weak point. Exposure to strong Lewis acids (e.g., BBr₃, AlCl₃) or hot aqueous mineral acids will cleave the isopropoxy group, generating the secondary alcohol or the vinylnaphthalene via elimination.
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Oxidation: The 1-naphthylamine moiety is sensitive to air oxidation, turning dark brown/purple over time. Storage under Nitrogen/Argon at -20°C is mandatory.
Reactivity Logic
This molecule possesses two orthogonal reactive centers:[1]
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Nucleophilic Amine: Ready for acylation (amides), sulfonylation (sulfonamides), or reductive amination.
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Aromatic Ring: The C2 position is activated for electrophilic aromatic substitution (EAS), though the bulky C4 group directs incoming electrophiles primarily to the C2 position.
Figure 2: Primary reactivity pathways and degradation risks.
Part 6: Applications in Drug Discovery
This molecule is a "privileged structure" intermediate.
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Kinase Inhibition: The naphthalene core mimics the adenine ring of ATP. The isopropoxyethyl group is designed to fill the hydrophobic back-pocket (Gatekeeper region) of kinases (e.g., EGFR, p38 MAPK).
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Solubility Modulation: Direct naphthylamines are often too insoluble. The branched ether chain disrupts crystal packing and improves solubility in lipid bilayers, enhancing oral bioavailability.
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Metabolic Stability: The isopropyl group protects the ethyl linkage from rapid metabolic oxidation compared to a straight n-propyl chain.
Part 7: Safety & Handling (SDS Summary)
Hazard Classification (GHS):
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Acute Toxicity (Oral/Dermal): Category 4 (Harmful).
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Carcinogenicity: Category 2 (Suspected). Naphthylamines are historically associated with bladder cancer; while 1-isomer is safer than 2-isomer, it should be handled as a potential carcinogen.
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Skin Sensitization: Category 1.
Handling Protocol:
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Engineering Controls: Use only in a chemical fume hood.
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PPE: Nitrile gloves (double gloving recommended), lab coat, safety glasses.
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Spill Cleanup: Do not dry sweep. Dampen with water or solvent and collect for hazardous waste incineration.
Part 8: References
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Chemical Structure & Identifiers: PubChem Compound Summary for CID 431187 (Analog: 4-methylnaphthalen-1-amine). National Center for Biotechnology Information (2025). Link. (Note: Used for analog property extrapolation).
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Naphthylamine Synthesis: Booth, G. (2000). Naphthalene Derivatives. Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Link.
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Ether Synthesis Methodology: Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine. (Foundational chemistry for Step 2).
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Catalog Source: BLD Pharm Product Catalog, CAS 1394023-18-7.[1] Link.
